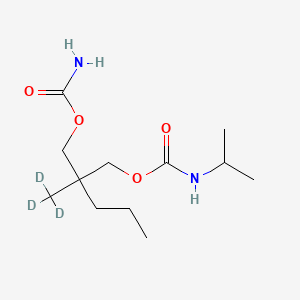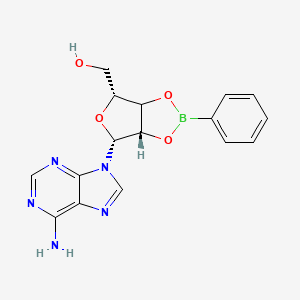
Carisoprodol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carisoprodol-d3 is a deuterated form of carisoprodol, a centrally acting muscle relaxant used to relieve discomfort associated with acute, painful musculoskeletal conditions. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the pharmacokinetic properties of the compound. Carisoprodol itself was first approved by the FDA in 1959 and is commonly used in combination with other medications such as aspirin and codeine .
科学研究应用
药代动力学研究
Carisoprodol-d3 用于药代动力学研究 . 一项研究旨在表征卡立普洛多和其主要活性代谢产物美普罗巴酯在单次(350 毫克)、多次(350 毫克/8 小时,14 天)和双倍(700 毫克)剂量卡立普洛多后的药代动力学 . 该研究发现广泛和不良的 2C19 代谢者的不同特征 .
临床试验
This compound 用于临床试验 . 一项交叉、双盲、安慰剂对照、随机临床试验旨在表征卡立普洛多和美普罗巴酯的药代动力学 . 该研究允许完全表征卡立普洛多和美普罗巴酯的药代动力学特征 .
药物滥用责任研究
This compound 用于药物滥用责任研究 . 药代动力学因素在预测药物的滥用责任和依赖性方面发挥着重要作用 . 该研究发现,在治疗 14 天后,美普罗巴酯的积累很明显,而卡立普洛多的积累并不明显 .
药物毒理学
作用机制
Target of Action
Carisoprodol, the parent compound of Carisoprodol-d3, primarily targets the central nervous system (CNS) rather than acting directly on skeletal muscle . It is believed to modulate and directly gate γ-aminobutyric acid type A receptors (GABAARs), the predominant inhibitory neurotransmitter receptors in the mammalian brain .
Mode of Action
It is known that the therapeutic effects of carisoprodol appear to be due to modulation of gabaa receptors, similar to the action of barbiturates . This modulation of GABAA receptors is associated with the muscle relaxation induced by Carisoprodol .
Biochemical Pathways
Carisoprodol is metabolized in the liver via the cytochrome P450 enzyme CYP2C19 to produce its main active metabolite, meprobamate . Meprobamate is known to possess anxiolytic and sedative properties .
Pharmacokinetics
Carisoprodol has a rapid onset of action with a time to peak plasma concentration of 1.5 to 2 hours . The half-life of Carisoprodol is approximately 2 hours, while the half-life of its metabolite, meprobamate, is around 10 hours . The drug is metabolized in the liver, primarily by the CYP2C19 enzyme, and excreted in the urine . It’s important to note that individuals with reduced CYP2C19 activity have a fourfold increase in Carisoprodol exposure and a 50% reduced exposure to meprobamate compared with normal CYP2C19 metabolizers .
Result of Action
The primary result of Carisoprodol’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its muscle relaxant and sedative effects. The sedative effects of Carisoprodol can be potentiated when it is combined with other CNS depressants .
Action Environment
The efficacy and stability of Carisoprodol can be influenced by various environmental factors. For instance, the rate of metabolism can be affected by the individual’s genetic makeup, specifically the activity of the CYP2C19 enzyme . Additionally, the use of other CNS depressants can potentiate the sedative effects of Carisoprodol .
生化分析
Biochemical Properties
Carisoprodol-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. This compound interacts with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to muscle relaxation. Additionally, this compound is metabolized by the enzyme cytochrome P450 2C19 (CYP2C19) into its active metabolite, meprobamate, which further contributes to its pharmacological effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects neuronal cells by modulating neurotransmitter release and receptor activity, leading to altered cell signaling pathways. This compound also impacts gene expression by regulating the transcription of genes involved in neurotransmission and muscle contraction. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the GABA receptor, enhancing its inhibitory effects and leading to muscle relaxation. It also inhibits the activity of CYP2C19, resulting in the accumulation of its active metabolite, meprobamate. This inhibition further contributes to the pharmacological effects of this compound. Additionally, this compound modulates gene expression by regulating the transcription of genes involved in neurotransmission and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable, but it undergoes degradation over time, leading to a decrease in its pharmacological activity. Long-term exposure to this compound can result in tolerance, dependence, and withdrawal symptoms, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces muscle relaxation and sedation without significant adverse effects. At high doses, this compound can cause toxicity, leading to symptoms such as drowsiness, dizziness, and respiratory depression. Threshold effects have been observed, where the pharmacological effects of this compound increase with increasing dosage until a plateau is reached .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the enzyme CYP2C19. This enzyme metabolizes this compound into its active metabolite, meprobamate, which contributes to its pharmacological effects. This compound also affects metabolic flux and metabolite levels by altering the activity of enzymes involved in energy production and utilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It is primarily transported across cell membranes by passive diffusion, but it can also interact with specific transporters that facilitate its uptake and distribution. This compound accumulates in tissues with high lipid content, such as the brain and muscle, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes. It can also be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The subcellular localization of this compound influences its pharmacological effects and contributes to its overall mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d3 involves the incorporation of deuterium atoms into the carisoprodol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate to form the carbamate ester. The deuterium atoms can be introduced at specific stages of the synthesis to ensure their incorporation into the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .
化学反应分析
Types of Reactions: Carisoprodol
属性
IUPAC Name |
[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCIYFFPZCNJE-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)











